1,2,2,6-Tetramethylpiperidine
Description
Overview of the Compound's Significance in Modern Chemical Synthesis and Related Disciplines
The primary significance of 1,2,2,6-tetramethylpiperidine (TMP) in chemical synthesis lies in its role as a sterically hindered, non-nucleophilic base. wikipedia.org The four methyl groups surrounding the nitrogen atom effectively prevent it from participating in nucleophilic substitution reactions, while its basicity remains sufficient to deprotonate a wide range of acidic protons. chemicalbook.com This characteristic is particularly valuable in reactions where a strong base is required, but nucleophilic attack on electrophilic centers would lead to undesired side products. researchgate.net
One of the most prominent applications of TMP is as a precursor to the even stronger, non-nucleophilic base, lithium tetramethylpiperidide (LiTMP). wikipedia.orgwikipedia.org LiTMP is prepared by the deprotonation of 2,2,6,6-tetramethylpiperidine (B32323) with an organolithium reagent, typically n-butyllithium. wikipedia.org LiTMP is a powerful reagent for the selective deprotonation of a variety of organic substrates, including aromatics and heteroaromatics, in the presence of sensitive functional groups. researchgate.net
Furthermore, this compound is the parent compound for the widely used stable nitroxide radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). wikipedia.org TEMPO and its derivatives are highly efficient and selective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. jst.go.jpresearchgate.net The development of TEMPO-mediated oxidation reactions has provided a mild and environmentally benign alternative to traditional heavy-metal-based oxidation methods.
Beyond its role in basic and radical chemistry, this compound is a key building block for the synthesis of Hindered Amine Light Stabilizers (HALS). wikipedia.org HALS are a class of compounds that are added to polymers to protect them from degradation caused by exposure to ultraviolet light. The hindered amine functionality in HALS traps free radicals that are formed during the photo-oxidative degradation of the polymer, thereby extending its lifespan.
Research Trajectories and Current Interests in this compound Chemistry
Current research involving this compound and its derivatives continues to expand into new and exciting areas. While its fundamental role as a hindered base remains a cornerstone of its utility, researchers are increasingly exploring its potential in more complex and specialized applications.
A significant research trajectory involves the development of novel derivatives of this compound with tailored properties for specific applications. For instance, derivatives are being investigated for their potential as antioxidants, capable of scavenging reactive oxygen species. chemicalbook.com In the field of materials science, research is focused on incorporating TMP-based structures into polymers to create materials with enhanced stability and functionality. This includes the development of redox-active polymers for use in organic radical batteries and supercapacitors, where the TEMPO moiety, derived from TMP, serves as the active component. mdpi.com
Another area of growing interest is the use of TMP and its derivatives in catalysis. Researchers are exploring its application in the catalytic chlorination of phenols with high ortho-selectivity. chemicalbook.com Furthermore, the unique reactivity of TMP-derived nitroxide radicals is being harnessed in electrocatalytic methods, for example, in the depolymerization of lignin (B12514952) and the modification of other biopolymers. rsc.org The photochemical generation of the TEMPO radical from "caged" nitroxides is also being investigated for applications in biology and medicine. nih.gov
The study of charge-transfer complexes formed between this compound and various acceptors is another active area of research, with potential applications in the development of new electronic materials. scispace.com These research efforts highlight the continued versatility of this compound as a platform for the design and synthesis of new functional molecules and materials.
Detailed Research Findings
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N | sigmaaldrich.com |
| Molecular Weight | 141.25 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | wikipedia.org |
| Boiling Point | 152 °C | sigmaaldrich.com |
| Melting Point | -59 °C | sigmaaldrich.com |
| Density | 0.837 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.445 | sigmaaldrich.com |
| pKa (of conjugate acid) | 11.1 | nih.gov |
| CAS Number | 768-66-1 | sigmaaldrich.com |
Spectroscopic Data of this compound
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Spectra available for reference. | nih.govchemicalbook.com |
| ¹³C NMR | Spectra available for reference. | chemicalbook.com |
| IR | Spectra available for reference. | chemicalbook.comresearchgate.net |
| Mass Spectrometry | Spectra available for reference. | chemicalbook.com |
| Raman | Spectra available for reference. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,6-tetramethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8-6-5-7-9(2,3)10(8)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKLCOHVAENRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633933, DTXSID80902699 | |
| Record name | 1,2,2,6-Tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60812-96-6 | |
| Record name | 1,2,2,6-Tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,2,2,6 Tetramethylpiperidine Core Structures
Strategic Approaches to the Piperidine (B6355638) Ring System
The construction of the piperidine ring is the foundational step in synthesizing 1,2,2,6-tetramethylpiperidine derivatives. Various strategic approaches have been developed, starting from readily available precursors and employing robust chemical transformations.
Reductive Amination Routes, including Wolff-Kishner Reduction from Triacetone Amine
A prevalent and historically significant route to the 2,2,6,6-tetramethylpiperidine (B32323) core involves the use of triacetone amine (2,2,6,6-tetramethyl-4-piperidone) as a key intermediate. google.comchemeurope.com Triacetone amine is synthesized through the condensation of acetone and ammonia (B1221849). chemeurope.com
One of the primary methods to convert the keto-group of triacetone amine into a methylene group is the Wolff-Kishner reduction. wikipedia.org This reaction involves two main steps:
Hydrazone Formation : Triacetone amine is reacted with hydrazine to form the corresponding hydrazone. wikipedia.org
Reduction : The hydrazone is then heated in the presence of a strong base, such as potassium hydroxide, which leads to the elimination of nitrogen gas and the formation of the desired methylene group, yielding 2,2,6,6-tetramethylpiperidine. wikipedia.orgadichemistry.comyoutube.com
OC(CH₂C(CH₃)₂)₂NH + N₂H₄ → H₂NN=C(CH₂C(CH₃)₂)₂NH + H₂O
H₂NN=C(CH₂C(CH₃)₂)₂NH + Base/Heat → CH₂(CH₂C(CH₃)₂)₂NH + N₂
A patent describes achieving a minimum yield of 59.7% for 2,2,6,6-tetramethylpiperidine from the Wolff-Kishner reduction of triacetone amine. google.com The reaction is typically performed in a high-boiling solvent like diethylene glycol to reach the necessary temperatures for the reduction step. adichemistry.com
Reductive amination of triacetone amine is another versatile strategy, primarily used to synthesize 4-amino-substituted derivatives which are themselves important precursors. google.comresearchgate.net For instance, the reaction of triacetone amine with n-butylamine in the presence of a copper-based catalyst and hydrogen yields N-butyl-2,2,6,6-tetramethyl-4-piperidinamine with a yield of 94%. researchgate.net
| Method | Precursor | Reagents | Product | Reported Yield |
| Wolff-Kishner Reduction | Triacetone Amine | 1. Hydrazine 2. Strong Base (e.g., KOH) | 2,2,6,6-Tetramethylpiperidine | >59.7% google.com |
| Reductive Amination | Triacetone Amine | n-butylamine, H₂, Cu-Cr-La/γ-Al₂O₃ catalyst | N-butyl-2,2,6,6-tetramethyl-4-piperidinamine | 94% researchgate.net |
Dehydration of Tetraalkylpyridine Precursors Utilizing Metal Oxide Catalysis
An alternative synthetic pathway involves the dehydration of tetraalkylpyridine precursors. Specifically, 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines can be converted to 2,2,6,6-tetramethylpiperidine through a catalytic dehydration process. chemicalbook.com
This reaction is conducted at elevated temperatures, typically above 150°C. The process utilizes a metal oxide or semimetal oxide catalyst to facilitate the removal of a water molecule. chemicalbook.com The precursor can be introduced as an aqueous solution, a suspension, or as an atomized melt with water vapor. The selection of the metal oxide catalyst is critical as it influences the reaction's efficiency, rate, and selectivity towards the final product. chemicalbook.com
Reduction Pathways from 2,2,6,6-Tetramethylpiperidone
As mentioned, 2,2,6,6-tetramethylpiperidone (triacetone amine) is a pivotal precursor. google.com Beyond the Wolff-Kishner reduction, direct catalytic hydrogenation of the ketone functionality is a viable route. This method employs hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the ketone at the 4-position. chemicalbook.com This catalytic approach is often efficient and presents an alternative to the stoichiometric reagents used in the Wolff-Kishner reaction. chemicalbook.com
Continuous Flow and Scalable Synthetic Processes
The industrial demand for this compound and its derivatives has driven the development of continuous flow and other scalable synthetic processes to improve efficiency, safety, and throughput compared to traditional batch methods.
Continuous-flow systems offer enhanced mass and heat transfer, allowing for significantly reduced reaction times. For example, the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine via reductive amination was achieved in 12 minutes in a micro fixed-bed reactor, a substantial improvement from the 2 hours required in a batch process. researchgate.net This particular process utilized a 5% Platinum on carbon (Pt/C) catalyst and achieved an 85% isolated yield with 97% purity. researchgate.net
Comparative Data: Batch vs. Continuous Flow Synthesis researchgate.net
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 2 hours | 12 minutes |
| Isolated Yield | Not specified | 85% |
| Purity | Not specified | 97% |
Another scalable method involves reactive distillation for the Wolff-Kishner reduction of triacetone amine. In this setup, the pre-formed hydrazone is continuously fed into the base of a distillation column containing a high-boiling solvent and an alkali. The resulting 2,2,6,6-tetramethylpiperidine is distilled off as an azeotrope with water. This continuous process allows for a significant increase in product yield to over 90% and reduces the required amounts of hydrazine, alkali, and solvent. google.com
Furthermore, the continuous catalytic hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol (B29938) (a key HALS intermediate) has been successfully demonstrated using promoter-modified CuCr/Al₂O₃ catalysts in a fixed-bed reactor. nih.gov
Precursor Chemistry in this compound Synthesis (e.g., 4-amino-2,2,6,6-tetramethylpiperidine)
The chemistry of precursors is vital, as many HALS derivatives are not synthesized from this compound itself but from functionalized analogues. A key precursor in this regard is 4-amino-2,2,6,6-tetramethylpiperidine (B32359), also known as triacetonediamine. google.com This compound serves as a central building block for a wide array of HALS products. google.com
The synthesis of 4-amino-2,2,6,6-tetramethylpiperidine is typically achieved through the reductive amination of 2,2,6,6-tetramethylpiperidin-4-one (triacetone amine). wikipedia.org The process involves reacting the ketone with ammonia and hydrogen in the presence of a hydrogenation catalyst. wikipedia.orggoogle.com
The reaction conditions can be optimized for either continuous or discontinuous (batch) operation. For instance, a patented process describes using temperatures of 120-170°C for continuous operation and 180-220°C for batch operation, under pressures ranging from 150 to 500 bar. google.com The synthesis can also be performed in a two-stage process where the TAA imine is first formed by reacting triacetone amine with ammonia in the presence of a solid acidic catalyst, followed by hydrogenation of the imine to the desired 4-amino product. google.com
Derivatives of 1,2,2,6 Tetramethylpiperidine: Synthesis and Structural Diversification
Nitroxide Radical Derivatives (e.g., TEMPO)
The oxidation of the secondary amine group in 2,2,6,6-tetramethylpiperidine (B32323) leads to the formation of the remarkably stable nitroxyl (B88944) radical, TEMPO, and its analogues.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable nitroxyl radical first discovered in 1960. biosynth.comwikipedia.org It is typically prepared through the oxidation of 2,2,6,6-tetramethylpiperidine. biosynth.comwikipedia.org The stability of the radical is largely attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group, which prevents dimerization and other decomposition pathways. biosynth.com
Several methods have been developed for this oxidation. A common approach involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. For instance, the oxidation can be carried out with hydrogen peroxide and water-soluble salts of divalent metals, such as magnesium chloride, as catalysts. google.comgoogle.com This process can be performed in aqueous solutions or suspensions and is effective for producing TEMPO and its 4-substituted derivatives. google.com Another procedure utilizes hydrogen peroxide in glacial acetic acid with catalytic amounts of sulfuric acid.
TEMPO is employed as a catalyst in organic synthesis, particularly for the selective oxidation of primary alcohols to aldehydes. wikipedia.orgresearchgate.net The actual oxidizing agent in these reactions is the N-oxoammonium salt, which is generated from TEMPO in a catalytic cycle. biosynth.comwikipedia.org
| Oxidizing Agent | Catalyst/Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Divalent metal salts (e.g., MgCl₂) | google.com |
| Hydrogen Peroxide (H₂O₂) | Sulfuric acid in glacial acetic acid | |
| Sodium Hypochlorite (NaOCl) | Used in catalytic cycles where TEMPO is the primary catalyst | biosynth.comwikipedia.org |
Beyond TEMPO, other N-functionalized derivatives can be synthesized from 2,2,6,6-tetramethylpiperidine. A key example is 1-nitroso-2,2,6,6-tetramethylpiperidine (B1220621), an organic compound classified as a nitrosamine. smolecule.com This compound is characterized by a nitroso (-NO) group attached to the piperidine (B6355638) nitrogen. smolecule.com
The synthesis of 1-nitroso-2,2,6,6-tetramethylpiperidine is achieved through the nitrosation of 2,2,6,6-tetramethylpiperidine. smolecule.com This reaction typically involves the use of nitrosating agents like sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, under controlled temperature conditions. smolecule.com The mechanism involves the formation of nitrosonium ions (NO+) from nitrous acid precursors, which then act as the active nitrosating species. smolecule.com An alternative, solvent-free method utilizes tert-butyl nitrite as an efficient nitrosating agent, which proceeds under mild, room-temperature conditions and avoids the need for aqueous media or mineral acids. smolecule.com
Organometallic Derivatives
The deprotonation of 2,2,6,6-tetramethylpiperidine yields its corresponding lithium amide, a highly hindered, non-nucleophilic base with widespread utility in organic chemistry.
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a strong, sterically hindered base. Its synthesis is accomplished by the deprotonation of 2,2,6,6-tetramethylpiperidine. wikipedia.org The most common method involves reacting the parent piperidine with n-butyllithium. wikipedia.orgprepchem.com
The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, ranging from -78 °C to 0 °C. wikipedia.orgorgsyn.org For example, a solution of LiTMP can be prepared by adding n-butyllithium to a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF, often under an inert nitrogen atmosphere and with ice bath cooling. orgsyn.org The resulting LiTMP solution is then ready for use in various chemical transformations, such as ortho-lithiation, deprotonation of epoxides, and ester condensations. researchgate.netnih.gov The compound is commercially available as a stable solution in a THF/ethylbenzene mixture. wikipedia.org
| Reagent | Solvent | Temperature | Reference |
|---|---|---|---|
| n-Butyllithium | Tetrahydrofuran (THF) | -78 °C to 0 °C | wikipedia.orgorgsyn.org |
| n-Butyllithium | Tetrahydrofuran (THF) | -70 °C | prepchem.com |
Like many organolithium reagents, LiTMP has a strong tendency to form aggregates in solution. wikipedia.org The nature and structure of these aggregates are highly dependent on the solvent and concentration. The aggregation state has a significant impact on the reactivity of the base. nih.govresearchgate.net
In non-coordinating hydrocarbon solvents such as pentane (B18724) or hexane, LiTMP exists predominantly as higher-order cyclic oligomers, specifically as an equilibrium mixture of trimers and tetramers. researchgate.net In the solid state, LiTMP can crystallize as a cyclic tetramer. wikipedia.org
In coordinating solvents like tetrahydrofuran (THF), significant deaggregation occurs. researchgate.net In THF, LiTMP primarily exists as a dimer-monomer equilibrium. researchgate.net The THF molecules solvate the lithium centers, breaking down the larger aggregates into smaller species. researchgate.net At lower concentrations in THF, the proportion of the monomeric species increases. The specific aggregation state, whether it be a monomer or a dimer, can influence the reaction mechanism and rate. For instance, in the β-lithiation of certain epoxides, the reaction proceeds via a monosolvated monomer in THF, but through a monosolvated dimer in a different solvent, Me₂NEt. nih.gov
| Solvent Type | Predominant Aggregates | Reference |
|---|---|---|
| Hydrocarbons (e.g., pentane) | Equilibrium of Trimers and Tetramers | researchgate.net |
| Coordinating Ethers (e.g., THF) | Equilibrium of Dimers and Monomers | researchgate.net |
| Solid State (Crystal) | Tetramer or Trimer | wikipedia.orgresearchgate.net |
N-Functionalized and Substituted Piperidine Derivatives
The synthesis of functionalized 2,2,6,6-tetramethylpiperidine derivatives can involve strategic modifications of the piperidine ring prior to or after N-functionalization. This allows for the introduction of diverse chemical groups at various positions on the carbon skeleton. For example, 4-substituted derivatives are common, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine. This hydroxyl group can be carried through oxidation reactions to produce 4-hydroxy-TEMPO, which can then be used for further derivatization.
Another approach involves the direct functionalization of C-H bonds on the piperidine ring. Rhodium-catalyzed reactions have been explored for the site-selective C-H functionalization of N-protected piperidines. nih.gov By choosing the appropriate N-protecting group (e.g., N-Boc or N-Bs) and a specific rhodium catalyst, it is possible to direct the introduction of functional groups, such as arylacetates, to the C2 position of the piperidine ring. nih.gov
Furthermore, diazotization of 4-amino-2,2,6,6-tetramethylpiperidine (B32359) in acidic conditions can lead to the formation of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine, demonstrating another pathway for structural diversification. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2,2,6-Tetramethylpiperidine |
| 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) |
| 1-nitroso-2,2,6,6-tetramethylpiperidine |
| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) |
| n-butyllithium |
| Tetrahydrofuran (THF) |
| Hydrogen peroxide |
| Sodium nitrite |
| tert-butyl nitrite |
| 4-hydroxy-2,2,6,6-tetramethylpiperidine |
| 4-hydroxy-TEMPO |
| 4-amino-2,2,6,6-tetramethylpiperidine |
| 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine |
Synthesis of 1-Ethyl-2,2,6,6-tetramethylpiperidine and Related Analogues
The synthesis of N-alkylated derivatives of 2,2,6,6-tetramethylpiperidine, such as 1-Ethyl-2,2,6,6-tetramethylpiperidine, is a fundamental derivatization step. These tertiary amines are often precursors for more complex HALS. The primary method for their synthesis is the direct N-alkylation of the parent secondary amine.
A general and effective method for the N-alkylation of piperidines involves their reaction with an appropriate alkyl halide. For the synthesis of 1-Ethyl-2,2,6,6-tetramethylpiperidine, this would involve the reaction of 2,2,6,6-tetramethylpiperidine with an ethylating agent like ethyl bromide or ethyl iodide. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction. Given the inherent basicity of the piperidine itself, it can sometimes serve as its own acid scavenger. To ensure complete reaction and minimize the formation of the ammonium (B1175870) salt of the starting material, a slight excess of the alkylating agent is often used. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product can be isolated by removing the solvent and any excess reagents, often followed by purification steps like distillation or chromatography to yield the pure N-alkylated product.
An analogous and well-documented procedure is the N-methylation of 4-substituted 2,2,6,6-tetramethylpiperidines, which provides insight into the conditions required for such alkylations. For instance, the synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine involves the initial N-methylation of a 2,2,6,6-tetramethyl-4-piperidinol (B29938) derivative using methyl iodide. redalyc.org This reaction highlights that the sterically hindered nitrogen of the tetramethylpiperidine (B8510282) ring is sufficiently nucleophilic to react with alkyl halides.
Table 1: Synthesis of 1-Ethyl-2,2,6,6-tetramethylpiperidine via N-Alkylation
| Reactant 1 | Reactant 2 | Typical Solvent | Key Conditions | Product |
| 2,2,6,6-Tetramethylpiperidine | Ethyl iodide or Ethyl bromide | Acetonitrile | Room temperature, slow addition of alkyl halide | 1-Ethyl-2,2,6,6-tetramethylpiperidine |
This table presents a generalized procedure based on standard N-alkylation methods for secondary amines.
Synthesis of 1-Amino-2,2,6,6-tetramethylpiperidine
The synthesis of N-amino derivatives of sterically hindered amines like 2,2,6,6-tetramethylpiperidine presents a significant synthetic challenge due to the steric hindrance around the nitrogen atom, which impedes its reaction with most aminating agents. While the synthesis of 4-amino-2,2,6,6-tetramethylpiperidine is well-established and proceeds via the reductive amination of 2,2,6,6-tetramethyl-4-piperidone, the direct attachment of an amino group to the nitrogen atom of the piperidine ring (to form 1-amino-2,2,6,6-tetramethylpiperidine) is not a commonly reported transformation. wikipedia.org
Standard methods for N-amination, such as the use of hydroxylamine-O-sulfonic acid or chloramine, are often ineffective with highly hindered secondary amines. The steric bulk of the four methyl groups adjacent to the nitrogen atom drastically reduces its nucleophilicity, preventing a successful reaction with these electrophilic aminating reagents.
A potential, though not explicitly documented for this specific compound, synthetic route could involve the reaction of the corresponding lithium amide (lithium 2,2,6,6-tetramethylpiperidide or LTMP) with an electrophilic ammonia (B1221849) equivalent. However, such reactions are complex and can be low-yielding. Another theoretical approach could be the reduction of a corresponding N-nitrosoamine (1-nitroso-2,2,6,6-tetramethylpiperidine). The formation of the N-nitrosoamine would likely require harsh conditions, and its subsequent reduction would need to be carefully controlled to avoid cleavage of the N-N bond.
Due to these synthetic difficulties, 1-amino-2,2,6,6-tetramethylpiperidine is not a readily accessible derivative, and its use as a precursor in further derivatization, such as for HALS, is not prevalent in the available scientific literature.
Advanced Derivatization Strategies for Hindered Amine Light Stabilizers (HALS) Precursors
A key area in the development of HALS is the synthesis of high-molecular-weight or polymeric stabilizers. revistapolimeros.org.br This strategy aims to improve compatibility with the polymer matrix and reduce migration and volatilization of the stabilizer, thereby enhancing its long-term effectiveness. redalyc.org These advanced HALS are typically synthesized by first creating a polymerizable monomer from a functionalized 2,2,6,6-tetramethylpiperidine derivative, followed by polymerization or copolymerization.
A common starting material for this strategy is 2,2,6,6-tetramethyl-4-piperidinol. The hydroxyl group at the 4-position provides a convenient handle for further functionalization. For example, it can be esterified with a polymerizable group, such as an acrylate (B77674) or methacrylate. In one such synthetic route, 2,2,6,6-tetramethyl-4-piperidinol is first N-alkylated (for instance, with methyl iodide to form 1,2,2,6,6-pentamethyl-4-piperidinol) and then reacted with acryloyl chloride in the presence of a base like triethylamine (B128534). redalyc.org This yields a polymerizable HALS monomer, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP). redalyc.org
Table 2: Synthesis of a Polymerizable HALS Monomer
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product (Monomer) |
| 2,2,6,6-Tetramethyl-4-piperidinol | Methyl Iodide | 1,2,2,6,6-Pentamethyl-4-piperidinol | Acryloyl Chloride / Triethylamine | 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) |
This monomer can then be copolymerized with other common monomers, such as vinyl acetate, to produce a polymeric HALS. redalyc.orgrevistapolimeros.org.br This approach allows for the incorporation of the sterically hindered amine functionality directly into a polymer backbone, representing an advanced derivatization strategy that leads to more durable and effective light stabilizers.
Formation of Other Substituted Piperidine and Pyrrolopyridinone Derivatives
While the primary derivatization of this compound focuses on N-alkylation and C-4 functionalization for HALS applications, the core piperidine structure can, in principle, be a starting point for more complex heterocyclic systems. However, the synthesis of fused ring systems like pyrrolopyridinones directly from this compound is not a commonly described pathway in the chemical literature. The steric hindrance and lack of versatile functional groups on the parent molecule make it an inconvenient precursor for such multi-step cyclization reactions.
The synthesis of pyrrolopyridinones and related fused heterocycles typically involves multi-component reactions or cyclization strategies starting from more reactive and functionalized building blocks. For instance, the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives has been achieved through a double cyclocondensation cascade using anthranilamide and ethyl levulinate, a route that does not involve piperidine derivatives.
Mechanistic Investigations of 1,2,2,6 Tetramethylpiperidine Reactivity
Deprotonation Mechanisms and Basicity Profiles
1,2,2,6-Tetramethylpiperidine (TMP) is a cyclic amine that serves as a cornerstone reagent in organic synthesis, primarily valued for its properties as a sterically hindered, non-nucleophilic base. wikipedia.org Its reactivity is a direct consequence of its unique molecular architecture.
The structure of this compound is characterized by a piperidine (B6355638) ring with four methyl groups positioned on the carbon atoms adjacent (alpha) to the nitrogen atom. chemicalbook.com This substitution pattern creates a sterically congested environment around the nitrogen's lone pair of electrons. chemicalbook.comyoutube.com This steric bulk is the defining feature of TMP's chemical behavior, rendering it an effective Brønsted base while severely impeding its ability to act as a nucleophile. chemicalbook.comyoutube.com
While the nitrogen lone pair remains accessible to small electrophiles like a proton, allowing it to function as a base, the surrounding methyl groups physically block its approach to larger electrophilic centers, such as the carbon atom of a carbonyl group or an alkyl halide. youtube.comyoutube.com This selectivity is a significant advantage in reactions where nucleophilic addition or substitution would be an undesirable side reaction. Despite this hindrance, TMP is a moderately strong base, with the pKa of its conjugate acid reported to be approximately 11.07 to 11.1. wikipedia.orgnih.gov This combination of high basicity and low nucleophilicity distinguishes it from many other amine bases.
The deprotonation of a substrate by a base can be governed by either kinetic or thermodynamic control, where the product distribution is determined by the relative rates of competing deprotonation pathways (kinetic control) or the relative stability of the resulting products (thermodynamic control). princeton.edunih.gov With this compound and its lithium salt, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), reactions are often under kinetic control. nih.gov
The significant steric demands of the TMP fragment can lead to ground-state destabilization of its aggregates, which in turn contributes to disproportionately higher metalation rates compared to less hindered bases like lithium diisopropylamide (LDA). nih.gov In comparative studies, LiTMP-mediated metalations were found to be 5 to 500 times faster than those with LDA under similar conditions. nih.gov
A key factor in maintaining kinetic control is the nature of the byproduct, TMPH. Following proton abstraction, the resulting TMPH is itself too bulky to effectively mediate proton exchange and facilitate equilibration between different anionic products. nih.gov This prevents the initial, kinetically favored product from rearranging to a more thermodynamically stable isomer. nih.gov The kinetics of proton abstraction are complex and are influenced by the substrate, the solvent, and the specific aggregation state of the LiTMP base in solution. nih.govacs.org
Organolithium Chemistry with LiTMP
When this compound is deprotonated with an organolithium reagent, such as n-butyllithium, it forms lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This reagent is a powerful, non-nucleophilic strong base widely used for deprotonation reactions, including the lithiation of epoxides and aromatic systems. nih.govacs.org
LiTMP is a highly effective base for the deprotonation of epoxides, a reaction that can proceed through two distinct mechanistic pathways: α-lithiation and β-lithiation. acs.orgnih.gov α-Lithiation involves the removal of a proton directly from one of the carbon atoms of the epoxide ring, whereas β-lithiation involves the abstraction of a proton from a carbon atom adjacent to the ring. acs.org
The two pathways lead to different chemical outcomes. acs.org
α-Lithiation : This pathway generates an α-lithiated epoxide, which can behave as an oxacarbenoid. These intermediates are highly reactive and can undergo subsequent reactions such as transannular C-H bond insertions to form cyclic alkoxides. acs.org
β-Lithiation : This pathway is an elimination reaction that results in the opening of the epoxide ring to form an allylic alcohol. acs.org
Kinetic studies, including the measurement of kinetic isotope effects, have confirmed that the cleavage of the C-H bond is the rate-limiting step in both α- and β-lithiations. acs.org Research on the lithiation of cis-cyclooctene oxide (an α-lithiation) and 2,3-dimethyl-2-butene (B165504) oxide (a β-lithiation) revealed that the reaction mechanisms are highly dependent on the solvent used. acs.org
Table 1: Summary of Rate Study Results for LiTMP-Mediated Epoxide Lithiations
| Reaction | Substrate | Solvent | Proposed Reactive Species | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|---|
| α-Lithiation | cis-Cyclooctene Oxide | THF | Monosolvated Dimer | Small |
| α-Lithiation | cis-Cyclooctene Oxide | Me₂NEt | Monosolvated Dimer | Small |
| β-Lithiation | 2,3-Dimethyl-2-butene Oxide | THF | Monosolvated Monomer | Large |
| β-Lithiation | 2,3-Dimethyl-2-butene Oxide | Me₂NEt | Monosolvated Dimer | Large |
Data sourced from studies on LiTMP-mediated lithiations. acs.org
Ortholithiation is a directed metalation reaction where a proton on an aromatic ring ortho to a directing group is abstracted by a strong base. LiTMP offers distinct advantages for these transformations, being more reactive than LDA and less nucleophilic than alkyllithiums. nih.gov
The pronounced steric bulk of LiTMP is a primary determinant of its regioselectivity. It often favors deprotonation at sterically accessible sites, which may not necessarily be the most acidic positions. nih.gov For example, in the ortholithiation of certain substrates, LiTMP can selectively metalate a less acidic but more open position over a more acidic but sterically crowded one. nih.gov As previously noted, the regioselectivity is under kinetic control because the byproduct TMPH does not facilitate equilibration to the thermodynamic product. nih.gov
Mechanistic studies of ortholithiation reactions have shown that the process can occur through different transition states depending on the substrate. For some aromatic compounds, the reaction proceeds through a dimer-based transition state, while for others, a monomer-based pathway is observed. nih.gov For instance, the ortholithiation of 1,3-dimethoxybenzene (B93181) proceeds exclusively through a monomer-based pathway. nih.gov
The reactivity and mechanism of LiTMP are profoundly influenced by its aggregation state in solution, which is, in turn, dictated by the coordinating ability of the solvent. nih.govacs.org Like many organolithium reagents, LiTMP exists as a mixture of aggregates, primarily monomers and dimers. nih.govacs.org
Solvents play a crucial role in modulating the equilibrium between these aggregates. Coordinating solvents like tetrahydrofuran (B95107) (THF) can break down LiTMP dimers to form solvated monomers. acs.org In contrast, less coordinating solvents or hydrocarbon co-solvents favor the dimeric state. acs.org
The specific aggregate that is the active species in a reaction is not always the monomer; aggregates can often be the kinetically preferred reactant. nih.gov The notion that deaggregation always leads to increased reactivity is an oversimplification. nih.gov The interplay between solvent, aggregation, and reactivity is nuanced:
In the β-lithiation of 2,3-dimethyl-2-butene oxide , the reaction proceeds via a monosolvated monomer in THF, but through a monosolvated dimer in the less-coordinating solvent triethylamine (B128534) (Me₂NEt). acs.orgnih.gov
For the α-lithiation of cis-cyclooctene oxide , the mechanism proceeds via a monosolvated dimer in both THF and Me₂NEt, demonstrating that the reaction pathway is also substrate-dependent. acs.orgnih.gov
In ortholithiation reactions , increasing the concentration of THF can deaggregate the LiTMP dimers, which alters the measured reaction order with respect to the base, providing evidence for a shift in the dominant reactive species. nih.gov
These findings underscore that solvent coordination and the resulting aggregation state are critical parameters that must be considered to understand and control the reactivity and selectivity of LiTMP. nih.govacs.orgcornell.edu
Radical Reaction Mechanisms
The chemistry of this compound is rich in radical reaction mechanisms, primarily centered around the formation and reactivity of its corresponding nitroxyl (B88944) and aminyl radicals. The most prominent of these is the stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. TEMPO is a commercially available and relatively stable free radical. It is typically synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine (B32323). wikipedia.org The stability of TEMPO is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group, which prevents dimerization and other decomposition pathways. wikipedia.org
The reactivity of the TEMPO radical is characterized by its participation in redox processes. It can undergo a reversible one-electron oxidation to form the corresponding oxoammonium cation (TEMPO⁺), which is a potent oxidizing agent. nih.govresearchgate.net Conversely, a one-electron reduction of TEMPO leads to the formation of the hydroxylamine (B1172632), 1-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPO-H). This redox chemistry is fundamental to the catalytic activity of TEMPO in various chemical transformations.
Aminyl radicals derived from this compound are also key intermediates in its reaction pathways. The formation of the aminyl radical can be achieved through the electrochemical oxidation of 2,2,6,6-tetramethylpiperidine. rsc.org This process involves an initial one-electron transfer from the parent amine to generate a radical cation, which then undergoes deprotonation to yield the neutral aminyl radical. rsc.org The generation of this aminyl radical has been confirmed by electron spin resonance (e.s.r.) experiments. rsc.org The subsequent reactivity of the aminyl radical often involves hydrogen abstraction or cross-coupling reactions. rsc.org
| Species | Formation | Key Characteristics |
| Nitroxyl Radical (TEMPO) | Oxidation of 2,2,6,6-tetramethylpiperidine | Stable free radical, participates in reversible one-electron redox reactions |
| Oxoammonium Cation (TEMPO⁺) | One-electron oxidation of TEMPO | Powerful one-electron oxidant |
| Hydroxylamine (TEMPO-H) | One-electron reduction of TEMPO | Reduced form of TEMPO, can act as a hydrogen atom donor |
| Aminyl Radical | One-electron oxidation of 2,2,6,6-tetramethylpiperidine followed by deprotonation | Reactive intermediate, participates in hydrogen abstraction and cross-coupling |
The stable nature of the TEMPO radical makes it an effective tool for radical trapping and quenching studies in complex chemical and biological systems. Its ability to react with and "trap" transient radical species allows for their detection and characterization. acs.orgresearchgate.net In mass spectrometry-based studies, TEMPO has been used to scavenge protein-based radicals, leading to the formation of stable adducts that can be readily analyzed. researchgate.net This "spin scavenging" approach has demonstrated significantly higher yields of adducts compared to traditional "spin trapping" methods, thereby enhancing the sensitivity of radical detection. researchgate.net
TEMPO has also been shown to exhibit synergistic effects when used in combination with other radical trapping agents. For instance, in the presence of resveratrol (B1683913), the rate of scavenging of the 2,2'-diphenyl-1-picrylhydrazyl radical (dpph•) is significantly accelerated. nih.govacs.org This synergy is attributed to a mutual activation mechanism where an acid-base interaction between TEMPO and resveratrol leads to the formation of a resveratrol anion and a TEMPOH•⁺ radical cation, both of which are highly efficient scavengers of the dpph• radical. nih.govacs.org
Furthermore, novel radical traps based on the TEMPO scaffold have been developed to overcome some of the limitations of traditional methods. These new traps, which feature a nitroxide as a leaving group on an allylic position, react with short-lived radicals via a homolytic substitution (SH2') mechanism. acs.org This reaction releases the nitroxide radical and forms a stable, non-radical product, enabling the detection of a broader range of radical intermediates, including heteroatom-centered radicals, which are often challenging to trap with conventional nitroxides. acs.org
| Study Type | Methodology | Key Findings |
| Protein Radical Detection | Radical scavenging with TEMPO followed by mass spectrometry analysis. | Dramatically higher yields of radical adducts compared to spin trapping, enhancing detection sensitivity. researchgate.net |
| Synergistic Radical Scavenging | Reaction of dpph• with resveratrol in the presence of TEMPO. | Significant acceleration of the scavenging rate due to mutual activation of TEMPO and resveratrol. nih.govacs.org |
| Novel Radical Trapping | Use of allyl-TEMPO-based traps that release a nitroxide upon reaction with a radical. | Enables the trapping of a wider variety of short-lived radicals, including heteroatom-centered ones. acs.org |
Under acidic conditions, TEMPO can undergo disproportionation, a reaction where two molecules of the radical react to form two different products. This process leads to the formation of the oxoammonium cation (TEMPO⁺) and the protonated hydroxylamine (TEMPOH₂⁺). nih.gov The equilibrium between TEMPO, TEMPO⁺, and TEMPOH₂⁺ is pH-dependent. nih.gov Steady-state voltammetry data have shown that upon the addition of acid, a significant portion of TEMPO is converted to TEMPO⁺ and TEMPOH₂⁺. nih.gov This disproportionation is a key step in many TEMPO-catalyzed oxidation reactions, as it generates the active oxidizing species, the oxoammonium cation. researchgate.net
The disproportionation-comproportionation equilibrium is influenced by the basicity of the different redox partners of TEMPO. nih.gov The basicity of the hydroxylamine (TEMPOH) drives the disproportionation of TEMPO in the presence of acid. nih.gov The reverse reaction, comproportionation, where the hydroxylammonium and oxoammonium species react to regenerate TEMPO, can be slow on the timescale of cyclic voltammetry experiments. nih.gov The addition of a non-nucleophilic base, such as 2,6-lutidine, to a solution containing TEMPO⁺ and TEMPOH₂⁺ can regenerate the TEMPO radical. nih.gov
Electrochemical Reaction Pathways
Electrochemical methods have been instrumental in elucidating the one-electron transfer processes that govern the reactivity of this compound and its derivatives. The electrochemical oxidation of 2,2,6,6-tetramethylpiperidine in acetonitrile (B52724) proceeds via an initial one-electron transfer to generate a radical cation. rsc.org This is a common pathway for the initiation of reactions involving this class of compounds.
The redox chemistry of the TEMPO/TEMPO⁺ couple is also characterized by a one-electron transfer process. researchgate.net Cyclic voltammetry and rotating disk electrode voltammetry have been used to study the TEMPO-mediated oxidation of alcohols, where the first step is the one-electron oxidation of TEMPO to the active oxoammonium ion, TEMPO⁺. researchgate.net This process is typically quasi-reversible. researchgate.net The formal potential of the TEMPO/TEMPO⁺ redox couple has been measured in various solvent systems, including ionic liquids. researchgate.net
The interconversion between the hydroxylamine (TEMPO-H), the nitroxyl radical (TEMPO), and the oxoammonium cation (TEMPO⁺) involves sequential single-electron transfer steps. The oxidation of TEMPO-H to the TEMPO radical involves the removal of one electron and one proton. A subsequent one-electron oxidation of the TEMPO radical yields the TEMPO⁺ cation. These fundamental electron transfer steps are central to the catalytic activity of TEMPO derivatives in a wide array of chemical transformations.
The electrochemical oxidation of 2,2,6,6-tetramethylpiperidine and its derivatives in acetonitrile can lead to N-cyanomethylation, a process that has been investigated through cyclic voltammetry, controlled-potential electrolysis, and in-situ electron spin resonance (e.s.r.) electrolysis. rsc.org The proposed mechanism for this transformation involves a series of steps initiated by the electrochemical oxidation of the parent amine. rsc.org
The reaction sequence is as follows:
One-electron transfer: The starting amine undergoes a one-electron oxidation at the anode to form the corresponding radical cation. rsc.org
Deprotonation: The radical cation is deprotonated to yield the neutral aminyl radical. rsc.org
Hydrogen abstraction: The aminyl radical abstracts a hydrogen atom from the acetonitrile solvent, generating a cyanomethylene radical. rsc.org
Cross-coupling: The aminyl radical and the cyanomethylene radical undergo a cross-coupling reaction to form the N-cyanomethylated product. rsc.org
Catalytic Applications and Reaction Engineering
Metal-Free and Organocatalytic Systems
In the realm of organocatalysis, 1,2,2,6-tetramethylpiperidine and its derivatives, particularly TEMPO, have enabled the development of efficient and selective metal-free transformations. These systems offer sustainable alternatives to traditional heavy metal-based reagents, minimizing toxic waste and simplifying product purification.
TEMPO-mediated oxidation is a widely applied methodology for the conversion of alcohols to carbonyl compounds. researchgate.netresearchgate.net The actual oxidizing agent in this process is the N-oxoammonium ion, which is generated in situ from the TEMPO radical by a stoichiometric co-oxidant. acsgcipr.orgyoutube.com This catalytic system is renowned for its high selectivity, operating under mild conditions. researchgate.net
The TEMPO-based catalytic system demonstrates remarkable selectivity in the oxidation of primary alcohols. Under carefully controlled conditions, primary alcohols can be efficiently converted to aldehydes with minimal overoxidation. researchgate.netwindows.net A common protocol, developed by Anelli et al., utilizes catalytic TEMPO with sodium hypochlorite (NaOCl) as the terminal oxidant in a biphasic system of dichloromethane and water, often with potassium bromide as a co-catalyst. windows.net
The reaction can be further directed to produce carboxylic acids. The intermediate aldehyde, in the presence of water, forms a hydrate that can be subsequently oxidized to the corresponding carboxylic acid. windows.net To facilitate this second oxidation step, a phase-transfer catalyst may be added, or reaction conditions can be modified. A notable variation developed by Zhao et al. uses a catalytic amount of NaOCl with a stoichiometric amount of sodium chlorite (NaClO2), which lessens side reactions and effectively oxidizes the intermediate aldehyde to the carboxylic acid. windows.net
Table 1: Selected Examples of TEMPO-Mediated Oxidation of Primary Alcohols
| Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl Alcohol | TEMPO/NaOCl/KBr | Benzaldehyde | High | windows.net |
| n-Octan-1-ol | TEMPO/NaOCl in Acetonitrile (B52724)/Water | n-Octanal | >99% Conversion | researchgate.net |
| Primary Alcohols | TEMPO/NaClO2/NaOCl (cat.) | Carboxylic Acids | Good | windows.net |
| (2R,3R)-3-(benzyloxy)methyloxirane-2-methanol | TEMPO/NaOCl | (2R,3R)-3-(benzyloxy)methyloxirane-2-carboxylic acid | 88% | windows.net |
The TEMPO-mediated oxidation system is equally effective for the conversion of secondary alcohols into ketones. The reaction proceeds through a similar mechanism to that of primary alcohols, with the N-oxoammonium ion acting as the active oxidant. This transformation is typically clean and high-yielding, and it is compatible with a wide range of functional groups. The selectivity of the system is a significant advantage, as it allows for the oxidation of secondary alcohols in the presence of other potentially oxidizable groups. researchgate.net
Table 2: TEMPO-Mediated Oxidation of Secondary Alcohols
| Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexanol | TEMPO/NaOCl | Cyclohexanone | High | researchgate.net |
| n-Octan-2-ol | TEMPO/NaOCl in Acetonitrile/Water | n-Octan-2-one | 96% Conversion | researchgate.net |
The efficacy of TEMPO as an oxidation catalyst relies on a regenerative catalytic cycle. The stable TEMPO radical itself is not the primary oxidant. Instead, it is first oxidized by a stoichiometric co-oxidant (or terminal oxidant) to form a highly reactive N-oxoammonium salt (TEMPO+). windows.netmdpi.com This species is the true workhorse of the reaction, oxidizing the alcohol substrate to the corresponding aldehyde or ketone. In this process, the N-oxoammonium ion is reduced to a hydroxylamine (B1172632) form (TEMPO-H). windows.netrsc.org
To complete the catalytic cycle, the hydroxylamine must be re-oxidized back to the nitroxyl (B88944) radical state. This can occur through comproportionation with another molecule of the N-oxoammonium ion or, more commonly, by the action of the co-oxidant. rsc.org Common co-oxidants include sodium hypochlorite (bleach), bis(acetoxy)iodobenzene (BAIB), and N-chlorosuccinimide. windows.net The choice of co-oxidant and the presence of additives like potassium bromide can significantly influence reaction rates and selectivity. For instance, in the Anelli system, bromide is oxidized by hypochlorite to generate hypobromite, which is believed to be the species that regenerates the N-oxoammonium cation from the hydroxylamine, thus accelerating the catalytic turnover. windows.netrsc.org
Beyond its role in oxidation, the parent amine, 2,2,6,6-tetramethylpiperidine (B32323) (TMP), serves as an effective organocatalyst for the regioselective halogenation of aromatic compounds. Specifically, TMP has been shown to catalyze the ortho-selective chlorination of phenols using sulfuryl chloride (SO2Cl2) as the chlorine source. brandeis.eduresearchgate.netnih.gov The steric hindrance provided by the four methyl groups on the piperidine (B6355638) ring is crucial for directing the electrophilic chlorination to the position ortho to the hydroxyl group. researchgate.netchemicalbook.com
This method is highly effective even for electron-deficient phenols, and a notable characteristic is that the ortho-selectivity tends to increase with higher reaction temperatures. brandeis.edufigshare.comacs.org This contrasts with chlorinations catalyzed by less hindered amines or tetraalkylammonium salts, which typically show lower ortho-selectivity or favor para-substitution. brandeis.eduresearchgate.net
Table 3: TMP-Catalyzed Ortho-Chlorination of Phenols with SO2Cl2
| Phenol Substrate | Catalyst Loading (mol%) | Ortho:Para Selectivity | Reference |
|---|---|---|---|
| Phenol | 1-10% TMP | High ortho-selectivity | brandeis.eduresearchgate.net |
| 2-Hydroxybenzaldehyde | 1-10% TMP | Successful ortho-chlorination | brandeis.eduacs.org |
| 2'-Hydroxyacetophenone | 1-10% TMP | Successful ortho-chlorination | brandeis.eduacs.org |
TEMPO-Mediated Selective Oxidation of Alcohols
Metal-Catalyzed Systems Featuring this compound Derivatives
Derivatives of this compound, especially TEMPO, are frequently used as ligands or co-catalysts in metal-catalyzed oxidation reactions. These systems often leverage the synergistic activity between a transition metal and the nitroxyl radical to achieve high efficiency and selectivity, particularly in aerobic oxidations where molecular oxygen serves as the ultimate oxidant.
Table 4: Examples of Metal-Catalyzed Systems with TEMPO Derivatives
| Substrate | Catalyst System | Oxidant | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Primary Alcohols (Benzylic, Aliphatic) | Cu(I)/TEMPO/bpy/NMI | Ambient Air (O2) | Aldehydes | High activity and chemoselectivity at room temperature. | nih.govnih.gov |
| Benzyl Alcohol | MIL-101(Fe) MOF / TEMPO-IsoNTA | Air (O2) | Benzaldehyde | Heterogeneous system with redox-active nodes facilitating TEMPO regeneration. | mdpi.com |
| Primary and Secondary Benzylic Alcohols | Cu/TEMPO/diimine | O2 (10 bar) | Aldehydes/Ketones | Efficient in alkaline aqueous solvent. | rsc.org |
Copper-TEMPO Catalytic Systems for Aerobic Alcohol Oxidation
Homogeneous catalyst systems that combine a copper salt with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) have become highly effective and practical for the aerobic oxidation of alcohols. nih.gov These systems are valued for their versatility in converting primary alcohols into aldehydes. nih.gov The first of these catalysts, reported in 1984, consisted of CuICl/TEMPO in DMF (N,N-dimethylformamide). nih.govnih.gov Since then, numerous variations have been developed, differing in the copper source's oxidation state, the solvent, the presence of ligands like 2,2'-bipyridine (bpy), and the use of basic additives. nih.gov These modifications significantly impact reaction rates, yields, and the range of applicable substrates. nih.gov
A particularly efficient system, (bpy)CuI/TEMPO, facilitates the selective aerobic oxidation of a wide array of primary alcohols, including allylic, benzylic, and aliphatic types, into their corresponding aldehydes. nih.gov This process works at room temperature using ambient air as the oxidant. nih.gov The high selectivity for primary alcohols allows for the targeted oxidation of diols without the need for protecting groups. nih.gov
The mechanism of these reactions is complex and has been the subject of detailed investigation. bohrium.comnih.gov Studies on a (bpy)Cu(I)/TEMPO/N-methylimidazole (NMI) catalyst system support a two-stage catalytic cycle. bohrium.comnih.gov
Catalyst Oxidation : In this stage, Cu(I) and the hydroxylamine TEMPO-H are oxidized by O2. This process involves a binuclear Cu2O2 intermediate. nih.govacs.org
Substrate Oxidation : This stage is mediated by Cu(II) and the TEMPO nitroxyl radical. The reaction proceeds through a Cu(II)-alkoxide intermediate. nih.govacs.org
Table 1: Representative Copper/TEMPO-based Catalyst Systems for Aerobic Oxidation of Primary Alcohols
| Catalyst System Components | Solvent | Additive(s) | Typical Substrates | Reference |
| CuICl / TEMPO | DMF | None | Benzylic and allylic alcohols | nih.gov |
| CuIIBr2 / TEMPO / bpy | Acetonitrile/Water (2:1) | KOtBu | Primary alcohols | nih.gov |
| (bpy)CuI / TEMPO | Acetonitrile | N-methylimidazole (NMI) | Broad range of primary alcohols (allylic, benzylic, aliphatic) | nih.govnih.gov |
| CuI / ABNO | Acetonitrile | (MeO)bpy | Primary and secondary alcohols (allylic, benzylic, aliphatic) | organic-chemistry.org |
This table is interactive and can be sorted by column.
Applications in Polymerization Reactions
Beyond its role in oxidation catalysis, this compound and its derivatives are foundational in polymer chemistry. A significant application is in the synthesis of Hindered Amine Light Stabilizers (HALS). chemicalbook.com HALS are crucial additives that protect polymers from degradation caused by exposure to ultraviolet light. chemicalbook.com
Derivatives of this compound can be converted into vinyl monomers. For instance, 2,2,6,6-tetramethyl-4-piperidinol (B29938) can be modified with acryloyl chloride to create acrylate-functionalized hindered amine monomers. researchgate.net These specialized monomers can then undergo radical chain polymerization, often with other vinyl monomers like styrene, to produce copolymers. researchgate.net The resulting polymers have the HALS functionality built directly into their backbone, offering long-term stability against photodegradation.
Metal-Ligand Cooperativity in Small Molecule Activation
Metal-ligand cooperativity (MLC) describes the synergistic action of a metal center and its ligand to facilitate the breaking or forming of chemical bonds. nih.gov The TEMPO radical, derived from this compound, has been identified as a suitable ligand for this purpose, particularly with redox-innocent p-block elements like group 13 metals (Al, Ga, In). nih.gov
In this context, group 13 aminoxy complexes of the form (L)E(TEMPO)3 (where E is the metal and L is a ligand like THF or pyridine) have been shown to activate dihydrogen (H2) under mild conditions. rsc.org The mechanism involves the heterolytic cleavage of the H2 molecule. nih.gov The Ga(III) center acts as a Lewis acid, accepting a hydride, while the TEMPO ligand functions as a Lewis base, accepting a proton. rsc.org This cooperative action enables the reversible activation of dihydrogen. nih.gov This approach demonstrates how MLC can be engineered to impart reactivity for small molecule activation to metals that are not typically redox-active. nih.govnih.gov
Controlled Polymerization Processes
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a powerful method of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of well-defined polymers with controlled molecular weights and low dispersity. wikipedia.orgacs.org The process relies on the reversible capping of the growing polymer chain by a stable nitroxide radical, such as TEMPO. chemicalbook.com
The fundamental principle of NMP involves the thermally labile C-ON bond in an alkoxyamine initiator.
Initiation : At elevated temperatures, the C-ON bond of the alkoxyamine undergoes homolytic cleavage, generating a propagating (alkyl) radical and a stable nitroxide radical (e.g., TEMPO). rsc.org
Propagation : The propagating radical adds monomer units, extending the polymer chain.
Reversible Termination : The growing polymer chain radical can be reversibly terminated by the nitroxide radical. rsc.orgacs.org This forms a dormant macroalkoxyamine species.
This reversible termination establishes an equilibrium between active (propagating) and dormant chains. rsc.org Because the concentration of active radicals is kept very low at any given time, irreversible termination events like the coupling of two growing chains are minimized. wikipedia.org This "living" character allows for the synthesis of complex polymer architectures like block copolymers. rsc.org While the original TEMPO-mediated systems were largely limited to the polymerization of styrene and its derivatives at high temperatures, newer generations of nitroxides with increased steric bulk have expanded the range of applicable monomers to include acrylates. wikipedia.orgrsc.org
Controlled Photoradical Polymerization
Controlled photoradical polymerization, specifically photo-NMP, is a variant that utilizes light to induce the polymerization process. mdpi.com This method offers advantages over thermal polymerization, such as energy savings and spatial and temporal control. mdpi.comnih.gov
In one approach to photo-NMP, the system uses a conventional radical initiator and a nitroxide mediator, like a TEMPO derivative, in the presence of a photosensitive compound such as a triarylsulfonium salt. mdpi.com Instead of heat, light is used to generate the initial radicals. It has been suggested that in some systems, onium salts may not act as photo-acid generators but rather as photoelectron transfer agents that promote the dissociation of the nitroxide and the propagating radical at the chain end. mdpi.comscirp.org
Another strategy involves designing alkoxyamine initiators that incorporate a chromophore. acs.orgacs.org Upon irradiation, the chromophore absorbs light, and through intramolecular energy transfer, causes the cleavage of the labile C-O bond, generating the radicals needed for polymerization. acs.orgnih.gov Although not as developed as other photo-controlled methods, photo-NMP provides a pathway to synthesize well-defined polymers under mild conditions. acs.org
Molecular Weight:
Monomer Conversion: In a well-controlled "living" polymerization, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion. nih.govacs.org This linear relationship is a key indicator of a controlled process.
Initiator/CTA Concentration: The molecular weight is inversely proportional to the initial concentration of the initiator or chain transfer agent (CTA). acs.orgresearchgate.net A higher concentration of initiating species leads to a larger number of polymer chains growing simultaneously, resulting in a lower final molecular weight for a given amount of monomer.
Polymerization Kinetics:
Photoinitiator Concentration and Type: The choice of photoinitiator and its concentration are key parameters. researchgate.net The initiator must efficiently absorb light at the emission wavelength of the light source and generate radicals effectively. researchgate.net
Viscosity and Diffusion: As polymerization proceeds, the viscosity of the system increases dramatically. mdpi.com This can lead to the reaction becoming diffusion-controlled, where the mobility of monomers and growing polymer chains is restricted. This phenomenon, known as the Trommsdorff effect or auto-acceleration, can cause a significant increase in the polymerization rate, followed by auto-deceleration as the system approaches a glassy state. mdpi.comrsc.org
Oxygen Inhibition: Oxygen can act as a radical scavenger, reacting with initiating or propagating radicals to form less reactive peroxy radicals. This creates an induction period at the beginning of the polymerization, during which no significant polymer formation occurs until the dissolved oxygen is consumed. acs.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, B3LYP, M06-2X)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the properties of TMP and its related compounds. Functionals such as B3LYP and the M06 suite (including M06-2X) are frequently chosen for their balance of computational cost and accuracy in describing various chemical phenomena, from reaction energetics to non-covalent interactions. nih.govmdpi.com
Computational methods are crucial for mapping the potential energy surfaces of reactions involving TMP derivatives, allowing for the identification and characterization of transition states and intermediates. DFT calculations have been used to explore reaction pathways for processes such as the oxidation of alcohols, providing a clearer understanding of how TEMPO-based catalysts operate. By modeling these pathways, researchers can gain insights into the roles of key intermediates and transition states, which aids in the design of more efficient catalytic systems.
For example, in the study of base-catalyzed dehydrochlorination of N-chloro-piperidines, a related system, B3LYP/6-31+G(d) calculations were used to locate transition state structures for different potential reaction mechanisms, including intermolecular (water-assisted) and intramolecular pathways. Such studies are vital for predicting the favored reaction channels and understanding the underlying mechanisms of complex chemical transformations.
Theoretical modeling is instrumental in understanding how TMP molecules interact with each other and with solvent molecules. A notable example is the co-crystallization of TMP, a room-temperature liquid, with water to form a stable solid with the composition TMP·2H₂O. nih.govnih.gov This unexpected finding was characterized by single-crystal X-ray and neutron diffraction, revealing a unique structure where TMP molecules form the periphery of a channel that has an inner lining of water molecules, described as a "water pipe". nih.gov
This solid only forms at a specific H₂O:TMP molar ratio of 2:1. nih.gov Computational studies can complement such experimental findings by modeling the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the formation and stability of such aggregates. Furthermore, studies on the hydration of TEMPO and its analogs using B3LYP and M06-2X methods have shown that solvent effects can significantly influence charge distribution and that the presence of water molecules can impact molecular reactivity. researchgate.netresearchgate.net
The sterically hindered yet electron-donating nature of the nitrogen atom in TMP and its derivatives makes it a valuable ligand in coordination chemistry. chemicalbook.com Computational studies are essential for probing the nature of metal-ligand bonds and understanding cooperative effects.
Research on Group 13 aminoxy complexes of the form (L)E(TEMPO)₃ (where E = Al, Ga, In) has demonstrated that these compounds can heterolytically cleave H₂ under mild conditions through metal-ligand cooperativity (MLC). nih.gov Computational studies support an intramolecular MLC pathway where the metal and the TEMPO ligand synergistically interact with the substrate to break bonds. nih.gov In these systems, the Ga(III) center and the TEMPO ligand can function as a Lewis acid and base, respectively. nih.gov Such computational insights are critical for developing new catalytic systems based on p-block elements. nih.gov The interaction between metal centers and verdazyl ligands, which are structurally related to TEMPO, has also been explored computationally, revealing that ligand→metal pi donor interactions play a key role in magnetic exchange. frontiersin.org
Spectroscopic Property Prediction and Interpretation
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like TMP. Methods such as time-dependent density functional theory (TD-DFT) can be used to calculate electronic transition energies, which correspond to UV-Vis absorption spectra. For the related TEMPO radical, TD-DFT coupled with the reference interaction site model self-consistent field (RISM-SCF) theory has been used to evaluate n → π* transition energies in different solvents. researchgate.net
Quantum chemical calculations have also been applied to compute the photoelectron spectrum of the TEMPO radical, with results showing good agreement with experimental data. researchgate.net Furthermore, in situ Electron Paramagnetic Resonance (EPR) measurements, often coupled with computational analysis, can provide insights into charge carrier behavior. In a study involving carbon dots and TEMPO as a radical scavenger, the decay of the TEMPO-h+ adduct signal provided evidence for efficient hole extraction kinetics. acs.org
Advanced Computational Analyses
Beyond standard calculations, advanced computational analyses provide deeper insights into the fundamental properties of TMP and its derivatives.
The basicity of TMP and its analogs is a key chemical property that can be quantified computationally through proton affinity (PA) and gas-phase basicity calculations. Studies using DFT methods like B3LYP and M06-2X have been conducted on TEMPO and its piperidine (B6355638) analogs to determine these values. researchgate.net
These calculations have shown that for TEMPO radicals, the oxygen atom in the nitroxide moiety is the preferred site for protonation over the nitrogen atom. researchgate.net The O-protonated form is calculated to be significantly more stable than the N-protonated form, with energy differences ranging from 16.64 to 25.68 kcal/mol depending on the computational method used. researchgate.net The impact of hydration on these properties has also been investigated, revealing that interactions with water molecules can affect charge distribution and reactivity. researchgate.net For instance, calculations of hydration enthalpies can indicate the strength of hydrogen-bonding interactions between the molecule and surrounding water. researchgate.netresearchgate.net
Table of Calculated Proton Affinity and Hydration Enthalpy Data for TEMPO
The following table presents theoretical data for 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO), a prominent derivative of 1,2,2,6-Tetramethylpiperidine, highlighting its thermochemical properties as determined by computational analysis.
| Property | Computational Method | Value | Unit |
| O-Protonation vs. N-Protonation Stability | B3LYP | 16.64–20.77 | kcal/mol |
| O-Protonation vs. N-Protonation Stability | M06-2X | 22.80–25.68 | kcal/mol |
| First Enthalpy of Hydration (ΔH₁₋ₘ) | M06-2X | Higher than TEMPOL/TEMPONE | - |
This interactive table summarizes key energetic differences and hydration characteristics for TEMPO, demonstrating the preference for oxygen protonation and its relative interaction strength with water compared to its derivatives TEMPOL and TEMPONE. Data sourced from computational studies. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis of this compound
Natural Bond Orbital (NBO) Analysis
NBO analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive, localized representation that aligns with classical Lewis structures of bonding. This method provides information on:
Atomic Charges and Electron Configuration: NBO analysis calculates the natural atomic charges on each atom, offering a more chemically meaningful representation of electron distribution than other population analysis methods.
Bonding and Lone Pairs: It identifies natural bond orbitals, which correspond to the familiar sigma (σ) and pi (π) bonds, as well as lone pairs.
Hyperconjugative Interactions: A key feature of NBO analysis is its ability to quantify the interactions between occupied (donor) and unoccupied (acceptor) orbitals. These "hyperconjugative" interactions represent the delocalization of electron density and are crucial for understanding molecular stability and reactivity. The strength of these interactions is evaluated using second-order perturbation theory.
For hindered piperidines, NBO analysis has been employed to understand conformational preferences and the barriers to nitrogen inversion. Studies on related azabicycles have concluded that the height of the inversion barrier is significantly influenced by the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair researchgate.net. This type of analysis would be instrumental in elucidating the electronic factors contributing to the conformational stability of this compound.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, is another powerful method for analyzing electron density, which is a physically observable quantity. wikipedia.org Developed by Richard Bader, the AIM theory partitions a molecule into atomic basins based on the topology of the electron density. wikipedia.org This approach allows for the characterization of chemical bonds and other interactions. Key aspects of AIM analysis include:
Topological Analysis of Electron Density: AIM identifies critical points in the electron density, which are points where the gradient of the density is zero. These critical points are classified as nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).
Characterization of Chemical Bonds: The presence of a bond path and a BCP between two nuclei is a necessary condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of the bond. For example, a negative Laplacian indicates a covalent bond (charge concentration), while a positive Laplacian is characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions (charge depletion).
In the context of this compound, an AIM analysis would precisely define the atomic charges and characterize the covalent bonds within the piperidine ring and its methyl substituents. It could also provide insights into any weak intramolecular interactions that might influence the molecule's conformation.
Although detailed, tabulated NBO and AIM data for this compound were not found in the reviewed literature, the application of these computational methods to similar piperidine structures highlights their utility in providing a deep understanding of the electronic structure and bonding in this class of compounds.
Advanced Applications in Materials Science and Polymer Chemistry
Hindered Amine Light Stabilizers (HALS) and Polymer Stabilization
Derivatives of 2,2,6,6-tetramethylpiperidine (B32323) are foundational to a major class of polymer additives known as Hindered Amine Light Stabilizers (HALS). additivesforpolymer.comscielo.br These compounds are highly effective at protecting polymers from degradation caused by exposure to ultraviolet (UV) radiation. redalyc.org Unlike UV absorbers, which block or screen UV light, HALS function by scavenging free radicals that are formed during the photo-oxidation of the polymer. additivesforpolymer.com This mechanism allows them to be effective even at low concentrations and throughout the bulk of the material, making them particularly useful for protecting surface layers and thin sections. additivesforpolymer.com
The stabilization mechanism involves a cyclic process where the hindered amine is oxidized to a stable nitroxyl (B88944) radical. This nitroxyl radical then traps the polymer alkyl radicals, forming an amino ether. The amino ether can then react with polymer peroxy radicals to regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize multiple degradation cycles. additivesforpolymer.com
HALS are available in various molecular weights. Low-molecular-weight HALS offer good mobility within the polymer matrix, while high-molecular-weight, or polymeric, HALS provide superior resistance to extraction and lower volatility, which is crucial during high-temperature processing and for long-term applications. redalyc.orgresearchgate.net For instance, polymeric HALS have demonstrated superior performance in the long-term thermal stabilization of high-density polyethylene (B3416737) (HDPE). bohrium.com The choice between different HALS structures, such as N-H and N-methyl substituted piperidines, can also influence their thermal and photo-stabilization performance. bohrium.com
Table 1: Comparison of HALS Types and Their Properties
| Feature | Low Molecular Weight HALS | Polymeric HALS |
|---|---|---|
| Volatility | Higher | Lower, better for high-temp processing |
| Extraction Resistance | Lower | Higher, suitable for long-term use |
| Compatibility | Generally good | Can be superior in certain polymers |
| Mobility in Polymer | Higher | Lower |
| Primary Application | General purpose | Demanding, long-duration applications |
Polymer Synthesis and Functionalization
Beyond their role as stabilizers, derivatives of 1,2,2,6-tetramethylpiperidine are employed in the synthesis and functionalization of polymers. For example, new polymeric HALS can be synthesized through the radical copolymerization of functionalized piperidine (B6355638) derivatives, such as 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), with other monomers like vinyl acetate. scielo.brredalyc.org This approach allows for the creation of stabilizers with tailored molecular weights and compatibility with the host polymer. redalyc.org
Furthermore, the stable nitroxide radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a key mediator in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. researchgate.net TEMPO-functionalized initiators can be used to synthesize polymers with well-defined molecular weights and architectures. researchgate.net For instance, TEMPO-functionalized benzoxazine (B1645224) compounds have been developed as reactive and crosslinkable initiators for NMP, enabling the synthesis of graft copolymers like polystyrene-grafted polybenzoxazine. researchgate.net This method opens avenues for designing and synthesizing functional and high-performance polymers with complex structures. researchgate.net
Development of Specialized Materials
The unique reactivity of this compound derivatives has been harnessed to create a range of specialized materials with advanced functionalities.
Table 2: Properties of TEMPO-Oxidized Cellulose (B213188) Nanofibers (TEMPO-CNF)
| Property | Value/Description | Reference |
|---|---|---|
| Fiber Diameter | ~3-4 nm | researchgate.netsemanticscholar.org |
| Fiber Length | Several microns | researchgate.netsemanticscholar.org |
| Carboxylic Group Content | ~1.4 mmol/g | novarials.com |
| Tensile Strength (Film) | 200-300 MPa | researchgate.netsemanticscholar.org |
| Elastic Modulus (Film) | 6-7 GPa | researchgate.netsemanticscholar.org |
| Oxygen Permeability (Coating) | Extremely low | researchgate.netsemanticscholar.org |
Recent research has explored the use of TEMPO-oxidized cellulose nanofibers in the creation of substrates for Surface-Enhanced Raman Scattering (SERS). SERS is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed on rough metal surfaces, enabling the detection of very low concentrations of analytes. chemisgroup.usedinst.com Nanocomposite papers based on TEMPO-oxidized cellulose nanofibers have been developed for facile in situ SERS detection. amanote.com These substrates combine the high surface area and network structure of the cellulose nanofibers with plasmonic nanoparticles to create "hot spots" that generate a strong SERS enhancement. amanote.comresearchgate.net This approach offers a flexible and effective platform for chemical and biological sensing. mdpi.com
Derivatives of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are highly promising as cathode-active materials in organic radical batteries (ORBs). nih.govuh.edu These batteries represent an environmentally friendlier alternative to traditional lithium-ion batteries that rely on heavy metals. springernature.com The TEMPO moiety undergoes a stable and reversible one-electron redox reaction, which is the basis for the battery's charge and discharge cycle. nih.govuh.edu
Radical polymers, where the TEMPO unit is attached to a polymer backbone, are particularly advantageous as they are less soluble in the electrolyte, improving battery stability and lifespan. uh.eduspringernature.com Researchers have synthesized various TEMPO derivatives to enhance battery performance. For example, a bipyridine-ester dual-modified TEMPO derivative demonstrated a higher redox potential and excellent cycling stability, achieving an average capacity retention of 99.86% per cycle over 200 cycles in an aqueous organic redox flow battery. nih.gov The theoretical capacity of nitroxyl radical polymers can be as high as 147 mAh/g, which is comparable to the practical specific capacity of LiCoO2 used in conventional lithium-ion batteries. uh.edu
Table 3: Performance of a TEMPO-Based Organic Radical Battery Catholyte
| Parameter | Value | Reference |
|---|---|---|
| Compound | TEMP-BPy | nih.gov |
| Cell Voltage | 1.28 V | nih.gov |
| Energy Density | 14.5 Wh L⁻¹ (at 0.6 M) | nih.gov |
| Capacity Retention | 99.86% per cycle (over 200 cycles) | nih.gov |
| Redox Potential Shift vs 4-OH-TEMPO | +60 mV | nih.gov |
Radical Markers and Spin Labels for Material Characterization
The stable free radical nature of TEMPO makes it an excellent spin label for investigation by Electron Spin Resonance (ESR) spectroscopy. researchgate.netnih.gov In materials science, TEMPO and its derivatives can be introduced into a system to probe the local environment. The ESR spectrum of the nitroxide radical is sensitive to its mobility and the polarity of its surroundings. This allows it to be used to study polymer dynamics, phase transitions, and the structure of membranes. nih.gov For example, TEMPO has been used as a spin label to measure the partitioning between aqueous and lipid components in biological tissues, allowing for the detection of membrane phase separations at different temperatures. nih.gov This application provides valuable insights into the physical state and organization of complex material systems. nih.gov
Biochemical and Pharmacological Research Applications Mechanistic and Fundamental
Enzyme Interaction and Metabolism Studies
The biotransformation of 1,2,2,6-tetramethylpiperidine and its derivatives is a subject of significant interest in biochemical research, particularly concerning its interaction with metabolic enzyme systems. These studies are crucial for understanding the compound's behavior and fate within biological systems.
The metabolism of the this compound moiety is significantly influenced by the cytochrome P450 (CYP) enzyme superfamily, which is primarily located in the liver microsomes. nih.govnih.gov Research has shown that the metabolic reactions involving this compound are dependent on NADPH and require the activity of NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the P450 enzyme. nih.govnih.govresearchgate.net This process is essential for the activation of molecular oxygen required for the subsequent oxidation of substrates. nih.gov
Studies using human liver microsomes have demonstrated that multiple CYP isozymes are capable of metabolizing compounds containing the 2,2,6,6-tetramethylpiperidine (B32323) (TMPi) structure. nih.gov While specific isozymes for the parent compound are a subject of ongoing research, studies on similar piperidine-type structures have identified key enzymes. For instance, the metabolism of the neuroleptic thioridazine, which contains a piperidine (B6355638) ring, involves CYP1A2, CYP3A4, and CYP2D6 for various oxidative reactions. nih.gov The involvement of several P450 enzymes suggests a broad and complex metabolic profile for tetramethylpiperidine-containing molecules. nih.govdoi.org
A notable and novel metabolic pathway for the 2,2,6,6-tetramethylpiperidine (TMPi) moiety observed in human liver microsomal incubations is its transformation into a ring-contracted 2,2-dimethylpyrrolidine (B1580570) (2,2-DMPy). nih.gov This biotransformation is catalyzed by cytochrome P450 enzymes, as evidenced by its dependence on NADPH. nih.gov
The characterization of this pathway involved high-resolution mass spectrometry, which indicated a clear loss of a mass equivalent to C₃H₆ from the parent compound. nih.gov Further structural confirmation was achieved using ¹H-NMR experiments on the purified metabolite. These experiments revealed the presence of only two geminal methyl groups, as opposed to the four in the parent tetramethylpiperidine (B8510282) structure, and established a proton arrangement consistent with a pyrrolidine (B122466) ring pattern. nih.gov This ring contraction represents a significant and potentially general biotransformation reaction for xenobiotics containing the 2,2,6,6-TMPi functionality. nih.gov
| Parent Moiety | Key Metabolic Reaction | Primary Metabolite | Enzyme System | Analytical Confirmation |
|---|---|---|---|---|
| 2,2,6,6-Tetramethylpiperidine (TMPi) | Ring Contraction | 2,2-Dimethylpyrrolidine (2,2-DMPy) | Cytochrome P450 (CYP) | Mass Spectrometry, ¹H-NMR nih.gov |
The metabolism of tetramethylpiperidine derivatives involves a redox cycle with key reactive intermediates, namely hydroxylamines and nitroxide radicals. nih.gov The stable nitroxide radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and its corresponding reduced form, 1-hydroxy-2,2,6,6-tetramethylpiperidine (the hydroxylamine), are central to its biochemical activity. researchgate.net
Antioxidant and Radioprotective Mechanisms
Derivatives of this compound, particularly the nitroxide form TEMPO and its hydroxylamine (B1172632) precursor, exhibit significant antioxidant properties. Their mechanisms of action involve direct radical scavenging and the inhibition of oxidative stress pathways.
Tetramethylpiperidine derivatives are effective scavengers of reactive oxygen species (ROS). The hydroxylamine derivative, 1-hydroxy-4-phosphonooxy-2,2,6,6-tetramethylpiperidine (PP-H), has been shown to be an effective scavenger of the superoxide (B77818) radical (O₂⁻). nih.gov The reaction between PP-H and superoxide produces the corresponding stable nitroxide radical. nih.gov The rate constant for this scavenging reaction has been determined to be approximately (8.4 ± 0.6) x 10² M⁻¹s⁻¹. nih.gov
Furthermore, nitroxides like 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) can function as mimics of the enzyme superoxide dismutase (SOD). They catalytically react with superoxide, converting it into molecular oxygen and hydrogen peroxide, thereby neutralizing a key initiator of oxidative damage. nih.gov This ability to scavenge superoxide radicals is a primary contributor to the antioxidant and protective effects observed in various experimental models. nih.gov
Beyond direct scavenging, tetramethylpiperidine-based antioxidants can intervene in critical pathways that generate highly destructive radicals. A key example is the inhibition of the Fenton reaction. researchgate.net The Fenton reaction involves the interaction of iron with hydrogen peroxide, which generates the highly reactive and toxic hydroxyl radical (•OH). mdpi.com
The nitroxide Tempol has been shown to limit the formation of these toxic hydroxyl radicals produced by Fenton chemistry. researchgate.net By mitigating the effects of this reaction, Tempol helps prevent subsequent cellular damage, such as lipid peroxidation and DNA damage. This mechanism is also linked to the inhibition of ferroptosis, a form of programmed cell death characterized by iron-dependent oxidative stress. mdpi.comnih.gov The ability of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to prevent ferroptotic cell death underscores its role as a potent inhibitor of oxidative stress pathways. nih.gov
| Mechanism | Target Species/Pathway | Derivative Example | Observed Effect |
|---|---|---|---|
| Radical Scavenging | Superoxide Radical (O₂⁻) | 1-hydroxy-4-phosphonooxy-2,2,6,6-tetramethylpiperidine nih.gov | Direct reaction to form a stable nitroxide nih.gov |
| Enzyme Mimicry | Superoxide Radical (O₂⁻) | Tempol | Catalytic dismutation to O₂ and H₂O₂ nih.gov |
| Pathway Inhibition | Fenton Reaction | Tempol researchgate.net | Limits formation of hydroxyl radicals researchgate.net |
| Cell Death Inhibition | Ferroptosis | TEMPO nih.gov | Prevents oxidative stress-induced cell death nih.gov |
Redox Properties and Interactions with Biological Redox Systems
This compound and its derivatives, particularly the stable nitroxide radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), exhibit significant redox activity within biological systems. These compounds can participate in a redox cycle involving one-electron transfer reactions. The nitroxide radical can be reduced to the corresponding hydroxylamine or oxidized to the oxoammonium cation nih.gov. This ability to cycle between different redox states allows them to interact with and modulate cellular redox environments.
The antioxidant properties of these nitroxides are linked to their capacity to scavenge reactive oxygen species (ROS). For instance, derivatives like Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) can facilitate the metabolism of various ROS taylorandfrancis.com. They have been shown to mimic the action of superoxide dismutase (SOD) by catalyzing the dismutation of superoxide anions to hydrogen peroxide and molecular oxygen taylorandfrancis.com. Furthermore, these compounds can interact with hydroxyl radicals taylorandfrancis.com. In the presence of peroxynitrite, a reactive oxidant formed from superoxide and nitric oxide, Tempol has been observed to inhibit the nitration of phenolic compounds, suggesting a catalytic-like scavenging mechanism nih.gov.
The interaction of piperidine nitroxides with metalloproteins has also been investigated. Studies on human red blood cells have shown that these compounds can increase the activity of superoxide dismutase and oxidize hemoglobin to methemoglobin cornell.edu. These interactions highlight the dual nature of these compounds, which can exhibit both antioxidant and pro-oxidant effects depending on the biological context cornell.edu. The redox cycling of these compounds is a key feature of their biological activity, allowing them to modulate cellular redox signaling and protect against oxidative damage nih.gov.
Table 1: Redox States of this compound Derivatives and Their Roles in Biological Systems
| Redox State | Chemical Transformation | Interaction with Biological Systems |
|---|---|---|
| Nitroxide Radical | One-electron reduction | Scavenging of superoxide radicals (SOD mimetic activity) taylorandfrancis.com |
| One-electron oxidation | Formation of oxoammonium cation nih.gov | |
| Hydroxylamine | Oxidation to nitroxide radical | Regeneration of the active antioxidant form nih.gov |
| Oxoammonium Cation | Reduction to nitroxide radical | Potential for oxidizing biological molecules |
Enzyme Inhibition Kinetics and Specificity (e.g., CYP3A4)
The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is crucial for the metabolism of a vast number of drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions mendeley.comnih.gov. Inhibition can be reversible or irreversible (mechanism-based) nih.gov. Mechanism-based inhibition is characterized by being dependent on NADPH, time, and concentration, where the enzyme metabolizes the inhibitor to a reactive species that covalently binds to and inactivates the enzyme mendeley.com. The kinetic parameters that define mechanism-based inhibition are the maximal rate of inactivation (kinact) and the concentration required for half-maximal inactivation (KI) mendeley.comevotec.com.
Table 2: Examples of Kinetic Parameters for Known CYP3A4 Inhibitors (for illustrative purposes)
| Inhibitor | Type of Inhibition | KI (μM) | kinact (min-1) |
|---|---|---|---|
| Diltiazem | Time-Dependent | Not specified | Not specified |
| Erythromycin | Time-Dependent | 47.3 - 75.1 | 0.26 - 1.48 |
| Verapamil | Time-Dependent | Not specified | Not specified |
| Ketoconazole | Noncompetitive | 0.0267 | Not applicable |
| Fluconazole | Noncompetitive | 9.21 | Not applicable |
Note: This table provides examples of kinetic data for known CYP3A4 inhibitors to illustrate the types of parameters measured. Specific data for this compound were not found in the reviewed literature.
Applications as Probes in Biological Systems (e.g., ESR in protein dynamics)
Derivatives of this compound containing a stable nitroxide radical are widely used as spin labels for Electron Spin Resonance (ESR) spectroscopy. This technique, known as site-directed spin labeling (SDSL), allows for the investigation of protein structure, dynamics, and conformational changes news-medical.netresearchgate.net. By introducing a cysteine residue at a specific site in a protein and covalently attaching a tetramethylpiperidine-based spin label, researchers can obtain information about the local environment and movement of that region of the protein news-medical.net.
The ESR spectrum of the spin label is sensitive to its rotational motion, which is influenced by the dynamics of the protein backbone and the surrounding microenvironment news-medical.net. The rotational correlation time (τr), a measure of the time it takes for the spin label to rotate by one radian, can be determined from the ESR lineshape and provides insights into the mobility of the labeled site taylorandfrancis.comnih.gov.
ESR studies using tetramethylpiperidine-based spin labels have been instrumental in elucidating the dynamics of various proteins. For example, extensive studies on T4 Lysozyme have utilized these probes to explore its conformational dynamics in solution cornell.edunih.govnih.gov. By labeling different sites on the enzyme, researchers have been able to map the mobility of various regions and identify different motional modes of the spin label, reflecting the local protein structure and dynamics nih.govnih.gov. Similarly, conformational changes in bacteriorhodopsin during its photocycle have been investigated using time-resolved ESR with tetramethylpiperidine-based spin labels, revealing movements of helical domains and rearrangements of loop regions researchgate.net.
Table 3: Application of this compound-Based Spin Labels in ESR Studies of Protein Dynamics
| Protein Studied | Spin Label Used | Key Findings |
|---|---|---|
| T4 Lysozyme | Methanethiosulfonate spin label (MTSSL) | Characterization of local structural ordering and dynamics at specific sites (e.g., 44, 69, 72, and 131). Identification of distinct motional modes of the spin probe, indicating different tether conformations. cornell.edunih.gov |
| Bacteriorhodopsin | Methanethiosulfonate spin label (MTSSL) | Monitored photoexcited structural changes, including the outward tilt of helix F and rearrangement of the E-F loop during the M intermediate lifetime. researchgate.net |
| GB1 domain | (1-oxyl-2,2,5,5-tetramethylpyrrolinyl-3-methyl)-methanethiosulfonate (MTSSL) | ESR spectral shape primarily reflects the steric confinement of the spin label, providing information on the local protein environment. nih.gov |
Analytical and Spectroscopic Characterization Techniques
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Analysis
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a primary technique for studying compounds with unpaired electrons, making it indispensable for the analysis of 1,2,2,6-tetramethylpiperidine-derived nitroxide radicals like TEMPO. wikipedia.orgnih.gov This method provides detailed information about the electronic structure and environment of the radical.
The ESR spectrum of TEMPO and its derivatives is characterized by a distinct three-line (triplet) pattern of equal intensity. researchgate.netresearchgate.net This triplet arises from the hyperfine interaction of the unpaired electron with the nitrogen atom's nuclear spin (I=1), which splits the signal into 2nI+1 = 2(1)(1)+1 = 3 lines. researchgate.net The nitrogen hyperfine splitting constant (aN) for nitroxide radicals is typically in the range of 14-17 Gauss (G). researchgate.net For instance, when trapping singlet oxygen, 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) reacts to form the stable TEMPO radical, which exhibits a characteristic 1:1:1 triplet signal with aN = 16 G. researchgate.net
ESR is highly sensitive for detecting and quantifying radical species. It is used to confirm the generation of radicals in electrochemical processes, such as the oxidation of 1-chloro-2,2,6,6-tetramethylpiperidine, which forms a stable cation-radical and ultimately the corresponding nitroxyl (B88944) radical. researchgate.netresearchgate.net The technique can also be used to study the dynamics of radical-containing systems, with changes in the ESR spectral shape providing information on the rotational diffusion and local environment of the radical. nih.govacs.org In some cases, such as the electrochemically generated N-nitroso-2,2,6,6-tetramethylpiperidine radical cation, ESR spectra can reveal exceptionally large hyperfine splitting constants (aN = 45.0 G) and long-range couplings. rsc.orgsemanticscholar.org
Table 1: Representative ESR Hyperfine Splitting Constants for TEMPO-related Radicals
| Radical Species | Nitrogen Hyperfine Constant (aN) in Gauss (G) | Notes | Reference |
|---|---|---|---|
| TEMPO (from TEMP + ¹O₂) | 16 | Characteristic 1:1:1 triplet signal. | researchgate.net |
| N-nitroso-2,2,6,6-tetramethylpiperidine radical cation | 45.0 | Generated electrochemically in acetonitrile (B52724) at 243 K. | rsc.orgsemanticscholar.org |
| General Nitroxide Radicals | 14-17 | Typical range for hyperfine interaction with the nitrogen atom. | researchgate.net |
Vibrational Spectroscopy (e.g., IR) in Reaction Monitoring
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful, non-destructive technique for identifying chemical compounds and monitoring the progress of reactions by detecting the vibrations of chemical bonds and functional groups. nih.govnih.gov For derivatives of this compound, IR spectroscopy allows for the tracking of reactions by observing the appearance or disappearance of characteristic absorption bands.
For example, in the synthesis of an acrylate (B77674) derivative of 2,2,6,6-tetramethyl-4-piperidinol (B29938) (4ATP), FTIR can confirm the success of the reaction. The spectrum of the starting material, 2,2,6,6-tetramethyl-4-piperidinol, shows a broad absorption band in the 3600-3100 cm⁻¹ range due to the O-H stretch and a narrower N-H stretch absorption at 3255 cm⁻¹. researchgate.net In the spectrum of the product, 4ATP, the complete disappearance of the broad hydroxyl absorption indicates that the reaction has occurred at the hydroxyl group as intended. researchgate.net
Mid-infrared (MIR) spectroscopy, which operates in the 400–4000 cm⁻¹ range, is particularly useful for this purpose as it covers the fundamental vibrations of most functional groups. nih.gov This makes it an effective tool for real-time analysis to follow reaction kinetics and ensure product purity. nih.govnih.gov
Table 2: Key IR Absorption Bands for 2,2,6,6-tetramethyl-4-piperidinol
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Reference |
|---|---|---|---|
| O-H Stretch | 3600-3100 | Broad | researchgate.net |
| N-H Stretch | 3255 | Narrow | researchgate.net |
Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, especially cyclic voltammetry (CV), are fundamental for characterizing the redox properties of this compound derivatives. CV provides insights into redox potentials, the reversibility of electron-transfer processes, and the stability of the generated species. nih.gov
The TEMPO radical undergoes a reversible one-electron oxidation to form the oxoammonium cation (TEMPO⁺) and a one-electron reduction to the aminoxy anion. rsc.orgrsc.org The CV of TEMPO typically shows a reversible wave corresponding to the TEMPO/TEMPO⁺ redox couple. nih.gov A peak-to-peak separation (Epa - Epc) of approximately 60 mV and an anodic-to-cathodic peak current ratio (ipa/ipc) close to unity are diagnostic criteria for a reversible electron transfer process. nih.gov
The redox potential of TEMPO derivatives can be significantly altered by modifying their structure. nih.gov Introducing electron-withdrawing groups, for instance, can enhance the oxidative capability. semanticscholar.org Studies on various 4-substituted TEMPO derivatives have shown that the half-wave potential (E₁/₂) can be tuned. For example, the E₁/₂ for 4-amino-TEMPO was found to be -0.05 V, while for 4-methanesulfonamide-TEMPO it was 0.98 V (vs Ag/Ag⁺). koreascience.kr The solvent or electrolyte used also plays a crucial role; the reduction potentials of TEMPOL and 4-cyano-TEMPO were found to be around -1.25 V in [C₂mim][BF₄] and -1.42 V in [C₄mpyr][OTf]. rsc.org
Table 3: Half-Wave Potentials (E₁/₂) of 4-Substituted TEMPO Derivatives
| Compound | E₁/₂ (V vs Ag/Ag⁺) | Electrolyte/Solvent | Reference |
|---|---|---|---|
| 4-amino-TEMPO | -0.05 | 0.1 M TEABF₄ in acetonitrile | koreascience.kr |
| 4-methanesulfonamide-TEMPO | 0.98 | 0.1 M TEABF₄ in acetonitrile | koreascience.kr |
| 4-benzenesulfonamide-TEMPO | 1.01 | 0.1 M TEABF₄ in acetonitrile | koreascience.kr |
| TEMP-BPy | 0.69 | 1.5 M NaCl aqueous solution (vs. Ag/AgCl) | mdpi.com |
Mass Spectrometry (e.g., ESI-MS, GC-MS) for Product Identification and Mechanistic Studies
Mass spectrometry (MS) is a vital analytical tool for identifying products and intermediates in reactions involving this compound, thereby helping to elucidate reaction mechanisms. purdue.edu Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide information on the molecular weight and structure of analytes.
Due to its stability, TEMPO has been widely used in various applications, including as a reagent in the manufacture of active pharmaceutical ingredients. nih.gov This has necessitated the development of highly sensitive MS methods to detect it as a potential impurity. An LC-MS method using a single quadrupole mass spectrometer was developed for the ultra-trace (0.5 ppm) level determination of TEMPO. nih.gov To ensure accurate quantification, all TEMPO-related species (including its oxidized and reduced forms) were converted to the hydroxylamine (B1172632) (reduced form) before analysis. nih.gov
ESI-MS and tandem mass spectrometry (MS/MS) have been successfully used for the quantitative measurement of TEMPO derivatives like 4-hydroxy-TEMPO with high sensitivity. researchgate.net The fragmentation patterns observed in the mass spectra of these nitroxides provide structural information that assists in their characterization. researchgate.net The electron ionization (EI) mass spectrum of the parent compound, 2,2,6,6-tetramethylpiperidine, is also well-documented and serves as a reference. nist.gov
Table 4: Mass Spectrometry Data for 2,2,6,6-Tetramethylpiperidine
| Technique | Compound | Key Observation | Reference |
|---|---|---|---|
| Electron Ionization (EI) | 2,2,6,6-Tetramethylpiperidine | Reference mass spectrum available in NIST database. | nist.gov |
| LC-MS | TEMPO and related species | Validated for ultra-trace analysis (0.5-100 ppm). | nih.gov |
| HPLC-ESI-MS/MS | 4-hydroxy-TEMPO | Allows for sensitive quantitative measurement. | researchgate.net |
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids. For this compound and its derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The structure of the TEMPO radical has been confirmed by X-ray crystallography, revealing an N-O bond distance of 1.284 Å. wikipedia.org The radical is sterically shielded by the four methyl groups, which contributes to its stability. wikipedia.org X-ray analysis has been performed on numerous TEMPO derivatives to investigate how structural modifications and crystal packing influence their properties, such as magnetic interactions. tandfonline.comrsc.org For example, studies on 4-arylmethyleneamino-TEMPO radicals have shown that the arrangement of N-O groups in the crystal, often forming two-dimensional networks, is crucial for their magnetic behavior, even when the O---O distances are too long for direct interaction. tandfonline.com
Table 5: Crystallographic Data for a TEMPO Derivative
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2-(2,2,6,6-tetramethylpiperidin-4-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-benz[de]isoquinoline-1,3(2H)-dione | C₃₀H₄₂N₄O₂ | Orthorhombic | Pbca | iucr.org |
UV-Vis Spectroscopy for Kinetic and Mechanistic Studies
UV-Visible (UV-Vis) spectroscopy is a versatile technique used for both quantitative and qualitative analysis, and it is particularly useful for monitoring reaction kinetics and studying reaction mechanisms. ijnrd.orgyoutube.com The method is based on measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. ijnrd.org
In the context of this compound derivatives, UV-Vis spectroscopy can be used to follow reactions involving changes in chromophores. The oxidized form of TEMPO, the TEMPO⁺ cation, has a distinct absorption in the visible region, allowing its formation and subsequent reactions to be monitored. For instance, the instability of TEMPO⁺ in alkaline solutions was demonstrated by following the decrease in its UV absorbance at approximately 430 nm over time. researchgate.net
The technique is also used to study the direct reaction between TEMPO and other reagents. The oxidation of TEMPO by chlorine dioxide (ClO₂), for example, was investigated using UV-Vis spectroscopy, which can distinguish the absorption peak of ClO₂ (around 360 nm) from that of TEMPO (around 245 nm), allowing for the reaction to be followed spectroscopically. nih.gov Comprehensive studies integrating quantum chemistry and computational methods have been used to simulate and interpret the UV-Vis spectra of TEMPO in different solvents, providing deeper insight into solvatochromic effects. nih.govresearchgate.net
Table 6: UV-Vis Absorption Maxima (λₘₐₓ) for TEMPO-related Species
| Species | λₘₐₓ (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| TEMPO | ~245 | - | nih.gov |
| TEMPO⁺ (oxidized form) | ~430 | Aqueous solution | researchgate.net |
| TEMPO (Visible band) | ~436 | Aqueous solution (computed) | nih.gov |
| TEMPO (UV band) | ~236 | Aqueous solution (computed) | nih.gov |
Q & A
Q. What are the recommended methods for synthesizing and purifying 1,2,2,6-tetramethylpiperidine (TMP) for laboratory use?
- Synthesis : While direct synthesis protocols for TMP are not detailed in the provided evidence, derivatives like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are synthesized via oxidation of TMP. For laboratory-scale preparation, vacuum distillation is a critical purification step to isolate TMP from impurities .
- Purification : Post-synthesis, TMP should be degassed using freeze-pump-thaw cycles (three cycles) and dried over activated 3 Å molecular sieves to ensure anhydrous conditions .
- Storage : Store under nitrogen at ambient temperatures to prevent degradation or oxidation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), gas masks for organic vapors, protective eyewear, and flame-resistant lab coats. Avoid skin contact and inhalation of vapors .
- Fire Safety : TMP is flammable. Use dry chemical or alcohol-resistant foam for fire suppression. Avoid ignition sources and static discharge .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste. Ensure adequate ventilation during cleanup .
Q. How is this compound utilized in catalytic systems, such as alcohol oxidation?
- Role in Catalysis : TMP derivatives like TEMPO are key co-catalysts in aerobic alcohol oxidations. For example, TEMPO paired with Cu(II)-bipyridine complexes enables selective oxidation of primary alcohols to aldehydes via a hydrogen-atom-transfer (HAT) mechanism .
- Experimental Setup : Typical conditions involve 1–5 mol% TEMPO, 5–10 mol% Cu(II) catalyst, and oxygen or air as the terminal oxidant. Reaction monitoring via GC or NMR is recommended to track conversion .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its antiviral activity against HIV-1?
- Rational Design : Replace the tetramethylpiperidine scaffold with bicyclic or heteroatom-containing rings to optimize binding to the Phe43 cavity on HIV-1 gp120. For example, replacing the piperidine ring with a 2,2-dimethylmorpholine moiety improved antiviral potency by 10-fold in cell-based assays .
- Structure-Activity Relationship (SAR) : Maintain the oxalamide linker and para-halogenated phenyl group, as these regions are critical for target engagement. Computational docking (e.g., Rosetta or AutoDock) can guide scaffold optimization .
Q. What mechanistic insights explain the role of TEMPO in Cu(II)-mediated alcohol oxidation?
- Mechanistic Pathway : DFT studies and radical-probe experiments confirm a non-radical pathway. The reaction proceeds via a Cu(II)-alkoxide intermediate, which transfers a hydrogen atom to TEMPO coordinated within the Cu complex. This Oppenauer-like mechanism avoids free radical intermediates, reconciling prior contradictory data .
- Substrate Selectivity : Primary alcohols react faster than secondary alcohols due to steric hindrance in the transition state. Benzylic alcohols show enhanced reactivity due to stabilization of the alkoxide intermediate .
Q. How can this compound derivatives be optimized for material science applications?
- Controlled Radical Polymerization : TEMPO derivatives enable living radical polymerization of styrene and acrylates. Adjusting the nitroxide structure (e.g., using 4-hydroxy-TEMPO) modulates polymerization kinetics and polymer dispersity .
- Cellulose Functionalization : TEMPO/NaClO/NaBr systems oxidize cellulose C6 hydroxyls to carboxylates, enabling nanofiber production. Optimal conditions include pH 10–11 and 4°C to minimize side reactions .
Q. What analytical methods are used to study this compound-derived radicals in reaction mechanisms?
- EPR Spectroscopy : Detect and quantify transient radicals (e.g., dialkoxyalkyl radicals) using 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a spin trap. Absolute radical concentrations are calibrated against a TEMPO standard in fluorobenzene .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate proposed intermediates and transition states, particularly in HAT reactions .
Notes on Contradictions and Limitations
- Mechanistic Debate : Early studies proposed radical-chain pathways for TEMPO-mediated oxidations, but recent DFT and experimental data support a non-radical, coordination-dependent mechanism .
- Storage Conditions : While recommends nitrogen storage, emphasizes freeze-pump-thaw degassing for oxygen-sensitive applications. Researchers should tailor protocols to specific reaction requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
